molecular formula C8H12N2OS2 B15111667 (3-Ethoxy-5-methylpyrazolyl)methylthiomethane-1-thione

(3-Ethoxy-5-methylpyrazolyl)methylthiomethane-1-thione

Cat. No.: B15111667
M. Wt: 216.3 g/mol
InChI Key: VMVHLVVMWVCTBK-UHFFFAOYSA-N
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Description

(3-Ethoxy-5-methylpyrazolyl)methylthiomethane-1-thione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-5-methylpyrazolyl)methylthiomethane-1-thione typically involves the reaction of ethyl acetylpyruvate with hydrazine to form ethyl 3-methylpyrazole-5-carboxylate . This intermediate can then be further reacted with appropriate thiomethylating agents under controlled conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-5-methylpyrazolyl)methylthiomethane-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

(3-Ethoxy-5-methylpyrazolyl)methylthiomethane-1-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethoxy-5-methylpyrazolyl)methylthiomethane-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxy-5-methylpyrazolyl)methylthiomethane-1-thione stands out due to its unique combination of an ethoxy group, a methyl group, and a thiomethane-1-thione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2OS2

Molecular Weight

216.3 g/mol

IUPAC Name

methyl 3-ethoxy-5-methylpyrazole-1-carbodithioate

InChI

InChI=1S/C8H12N2OS2/c1-4-11-7-5-6(2)10(9-7)8(12)13-3/h5H,4H2,1-3H3

InChI Key

VMVHLVVMWVCTBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=C1)C)C(=S)SC

Origin of Product

United States

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